![molecular formula C16H15NO4 B6141463 methyl 3-[(phenoxyacetyl)amino]benzoate](/img/structure/B6141463.png)

methyl 3-[(phenoxyacetyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

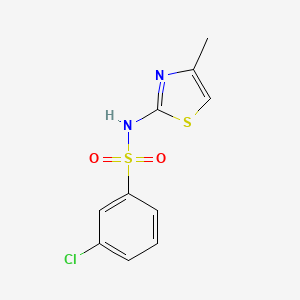

“Methyl 3-[(phenoxyacetyl)amino]benzoate” is an organic compound with the empirical formula C15H13NO4 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

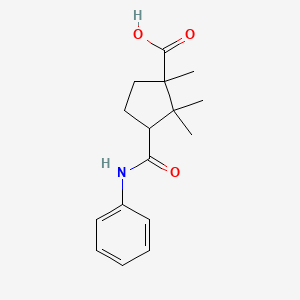

Molecular Structure Analysis

The molecular weight of “methyl 3-[(phenoxyacetyl)amino]benzoate” is 271.27 . The SMILES string representation of its structure is O=C(OC1=CC=CC=C1)NC2=CC=CC(C(OC)=O)=C2 . This provides a textual representation of the compound’s structure, which can be used to generate a visual molecular structure.

Physical And Chemical Properties Analysis

“Methyl 3-[(phenoxyacetyl)amino]benzoate” is a solid substance . Its molecular weight is 271.27 . The compound’s SMILES string is O=C(OC1=CC=CC=C1)NC2=CC=CC(C(OC)=O)=C2 , which provides a representation of its molecular structure.

Applications De Recherche Scientifique

- Methyl 3-aminobenzoate finds utility in peptide synthesis. As a building block, it contributes to the construction of peptide chains by serving as an amino acid derivative. Researchers use it to create specific peptide sequences for drug development, biological studies, and other applications .

- Medicinal chemists explore the potential of methyl 3-aminobenzoate and its derivatives. These investigations focus on understanding molecular interactions, structure-activity relationships, and pharmacological effects. The compound’s unique framework offers opportunities for designing novel pharmaceutical agents with improved safety and efficacy .

- Some derivatives of methyl 3-aminobenzoate exhibit potent anti-cancer activity. For instance, compounds like (E)-5-(3-(4-chlorophenyl) acryloyl)-2-methoxybenzenesulfonamide and (E)-N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-(3-(4-chlorophenyl)acryloyl)-2 methoxy benzenesulfonamide have demonstrated promising effects against cancer cells .

- Chemists use methyl 3-aminobenzoate as a versatile intermediate in organic synthesis. Its functional groups allow for diverse transformations, making it valuable for creating complex molecules and scaffolds .

- Researchers investigate the biological effects of methyl 3-aminobenzoate and its derivatives. By studying their interactions with cellular components, enzymes, and receptors, they gain insights into potential therapeutic applications .

- The molecular framework of methyl 3-aminobenzoate offers a rich source of chemical diversity. Scientists explore its derivatives, including chalcone, indole, and quinoline analogs, to identify pharmacologically interesting compounds. These investigations contribute to drug discovery and optimization .

Peptide Synthesis

Medicinal Chemistry

Anti-Cancer Properties

Organic Synthesis

Biological Studies

Chemical Diversity Exploration

Safety and Hazards

“Methyl 3-[(phenoxyacetyl)amino]benzoate” is classified under the GHS07 hazard class, indicating that it can cause skin sensitization . The compound has a hazard statement H317, which means it may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Mécanisme D'action

Mode of Action

The exact mechanism of action of Methyl 3-[(Phenoxyacetyl)Amino]Benzoate remains unknown . It displays possible cholinergic properties, and potentiates dopamine while partially inhibiting serotonin .

Biochemical Pathways

It has been suggested that it may interact with cholinergic pathways and dopamine systems .

Result of Action

It has been suggested that it may have effects on cholinergic and dopaminergic neurotransmission .

Propriétés

IUPAC Name |

methyl 3-[(2-phenoxyacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-16(19)12-6-5-7-13(10-12)17-15(18)11-21-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHZOSMGWZXGAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(phenoxyacetyl)amino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)

![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine](/img/structure/B6141408.png)

![4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B6141424.png)

![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one semicarbazone](/img/structure/B6141430.png)

![ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B6141435.png)

![2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141447.png)

![1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B6141448.png)

![methyl {4-[(difluoromethyl)thio]phenyl}carbamate](/img/structure/B6141471.png)